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molecular formula C12H18N2O2 B8316435 6-Diethylamino-5-ethylnicotinic acid

6-Diethylamino-5-ethylnicotinic acid

Cat. No. B8316435
M. Wt: 222.28 g/mol
InChI Key: RVXPGTLXBAVKKH-UHFFFAOYSA-N
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Patent
US08598208B2

Procedure details

The title compound is prepared in analogy to 6-diethylamino-5-ethyl-nicotinic acid using isopropyl-methylamine; LC-MS: tR=0.64 min, [M+1]+=223.14.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:15][CH3:16])[C:4]1[C:12]([CH2:13][CH3:14])=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][N:5]=1)C.[CH:17](NC)(C)C>>[CH2:13]([C:12]1[C:4]([N:3]([CH:15]([CH3:16])[CH3:17])[CH3:1])=[N:5][CH:6]=[C:7]([CH:11]=1)[C:8]([OH:10])=[O:9])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C1=NC=C(C(=O)O)C=C1CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C(=NC=C(C(=O)O)C1)N(C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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